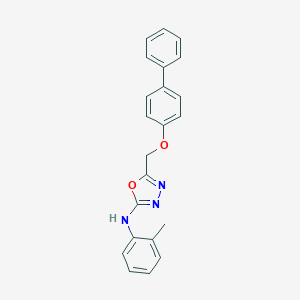
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- involves the inhibition of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic properties and has been shown to reduce the production of inflammatory mediators. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- in lab experiments include its high potency and selectivity towards specific enzymes and proteins. This compound is also relatively easy to synthesize and has good solubility in various solvents. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research of 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)-. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential as a diagnostic tool for the detection of specific biomolecules. Further studies are also needed to determine its safety and efficacy in vivo and to optimize its pharmacological properties.
In conclusion, 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop new drugs and diagnostic tools based on it.
Méthodes De Synthèse
The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- involves the reaction of 2-methylbenzenamine, 4-(chloromethyl) biphenyl, and cyanogen azide in the presence of a catalyst. The reaction is carried out in a solvent and under specific temperature and pressure conditions to obtain the desired product.
Applications De Recherche Scientifique
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- has been extensively studied for its potential applications in various fields. It has shown promising results in the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases. This compound has also been used as a fluorescent probe for imaging and detection of biological molecules.
Propriétés
Numéro CAS |
126006-82-4 |
|---|---|
Nom du produit |
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- |
Formule moléculaire |
C22H19N3O2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-5-[(4-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C22H19N3O2/c1-16-7-5-6-10-20(16)23-22-25-24-21(27-22)15-26-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,23,25) |
Clé InChI |
VKWWUUKWXLISRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Autres numéros CAS |
126006-82-4 |
Synonymes |
5-(((1,1'-Biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



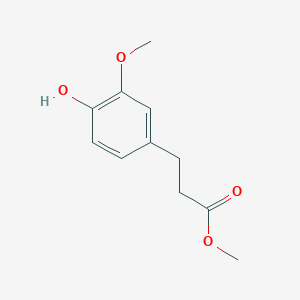

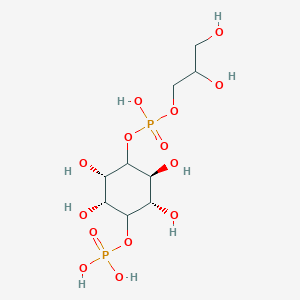
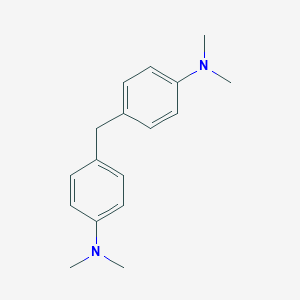
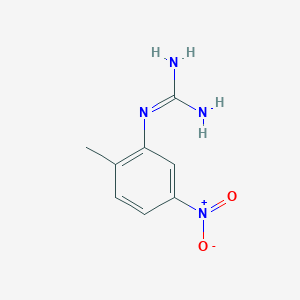
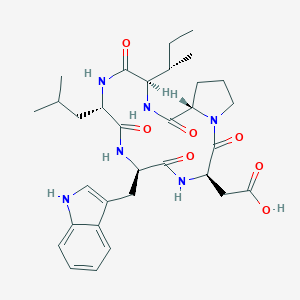
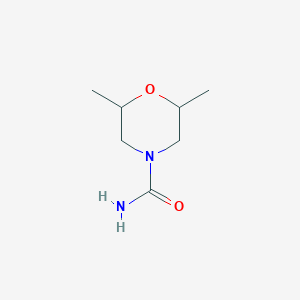
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)
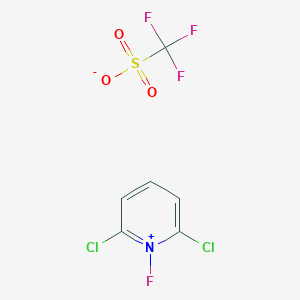
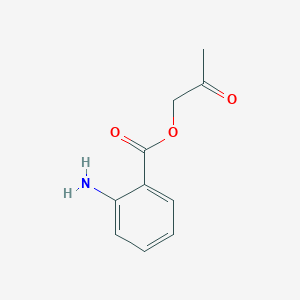
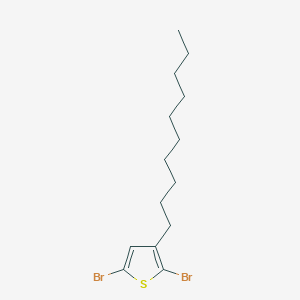
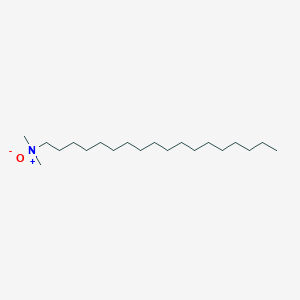
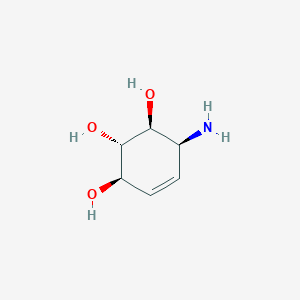
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)